4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide
Overview
Description
4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide, also known as 4-Methylenedioxyphenyl-3-thiosemicarbazide, is an organic compound with a molecular formula of C10H10N4O2S. This compound has been studied for its potential applications in various fields, such as drug synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Antimicrobial and Antitubercular Activities : Thiosemicarbazide derivatives have demonstrated significant in vitro growth-inhibiting activity against several microbes and have been screened for antitubercular activity against Mycobacterium tuberculosis. For example, certain compounds synthesized from thiosemicarbazides have shown promising results against multiple microbial strains and tuberculosis (Hirpara, Parekh, & Parekh, 2003), (Hirpara, Parikh, Merja, & Parekh, 2003).
Anticancer Potential : Certain thiosemicarbazide derivatives have been evaluated for their anticancer activities. For instance, research has shown that these compounds can exhibit cytotoxicity towards various cancer cell lines and may have cell type specificity (Narendhar, Chitra, & Alagarsamy, 2019), (Pitucha et al., 2020).
Synthesis of Pharmaceutical and Bioactive Materials : Thiosemicarbazides are potent intermediates in the synthesis of various pharmaceutical and bioactive substances. Their imine bond (-N=CH-) is particularly useful in organic synthesis for preparing heterocycles and non-natural β-amino acids (Sardari et al., 2017).
Antimycotic Activity : Some thiosemicarbazide derivatives have shown promising antimycotic activity, making them potential candidates for treating fungal infections (Wujec, Pitucha, Dobosz, Kosikowska, & Malm, 2004).
Leishmanicidal Effects : Derivatives of thiosemicarbazones have been evaluated for their effects against Leishmania amazonensis, indicating potential for developing new drugs with leishmanicidal effects (de Melos et al., 2015).
Anti-inflammatory Evaluation : Certain 1,2,4 Triazole derivatives of thiosemicarbazides have shown anti-inflammatory activity, suggesting their potential use in developing anti-inflammatory drugs (Virmani & Hussain, 2014).
Antioxidant and Antimicrobial Activities : Thiosemicarbazide derivatives have been tested for their antioxidant and antimicrobial activities. Some derivatives have shown significant results in antioxidant tests and antibacterial activity against various bacterial strains (Ünver et al., 2014).
Photochromic Properties : Some thiosemicarbazide derivatives exhibit photochromism in the crystalline state, which can be useful in material science and photonics (Guo, Liu, Jia, Wang, & Xie, 2009).
X-ray Diffraction Studies : Thiosemicarbazides and their derivatives have been the subject of X-ray diffraction studies to understand their molecular structure and interactions, which is crucial in drug design and development (Aparna et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-methylenedioxyphenethylamine (mdpea), have been found to interact with the serotonin, norepinephrine, and dopamine transporters .
Mode of Action
Based on its structural similarity to mdpea, it might interact with its targets in a similar manner . MDPEA is considered biologically inactive due to extensive first-pass metabolism by the enzyme monoamine oxidase . If used in high enough doses or in combination with a monoamine oxidase inhibitor (MAOI), it could become sufficiently active .
Biochemical Pathways
Compounds with similar structures, such as 3,4-methylenedioxyamphetamine (mda), affect the serotonin–norepinephrine–dopamine releasing agent (sndra) pathway .
Pharmacokinetics
Compounds with similar structures, such as mda, are known to undergo hepatic metabolism, specifically involving the cytochrome p450 enzymes .
Result of Action
Compounds with similar structures, such as mda, can produce serotonergic neurotoxic effects in rodents .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
properties
IUPAC Name |
1-amino-3-(1,3-benzodioxol-5-yl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-11-8(14)10-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4,9H2,(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFDXBXAIGZTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369676 | |
Record name | N-(2H-1,3-Benzodioxol-5-yl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide | |
CAS RN |
206761-71-9 | |
Record name | N-1,3-Benzodioxol-5-ylhydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206761-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2H-1,3-Benzodioxol-5-yl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 206761-71-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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